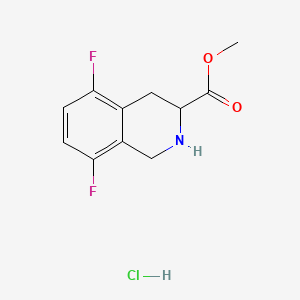
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a chemical compound with the molecular formula C9H10ClF2N. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves the cyclization of benzylamine derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetrahydroisoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline: Another member of the tetrahydroisoquinoline family with similar structural features.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Uniqueness
Methyl5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific substitution pattern and the presence of the methyl ester and hydrochloride salt, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H12ClF2NO2 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
methyl 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)10-4-6-7(5-14-10)9(13)3-2-8(6)12;/h2-3,10,14H,4-5H2,1H3;1H |
Clave InChI |
CFRHSEBNZFHZJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(C=CC(=C2CN1)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine](/img/structure/B13549911.png)
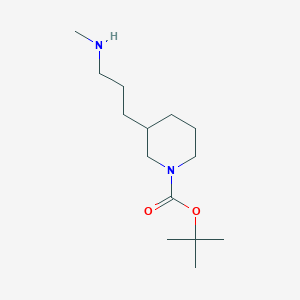
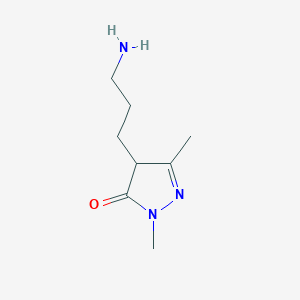
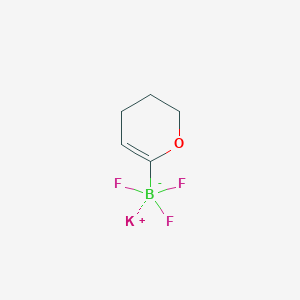
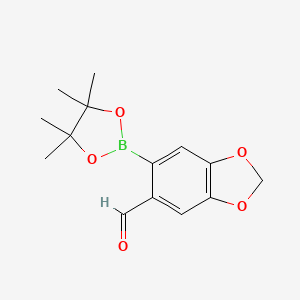
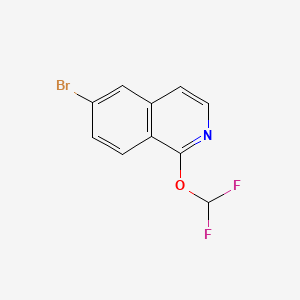
![N-(6-Aminospiro[3.3]heptan-2-yl)-2-(4-methoxyphenyl)-2-methylpropanamide hydrochloride](/img/structure/B13549936.png)
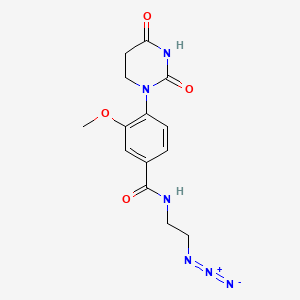
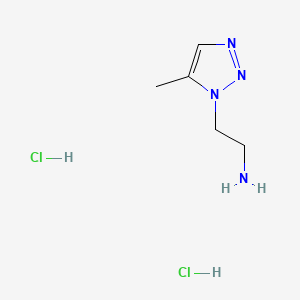
![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
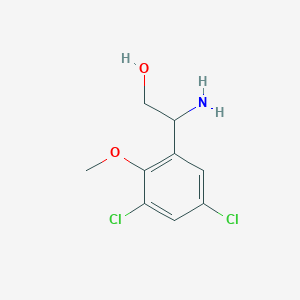
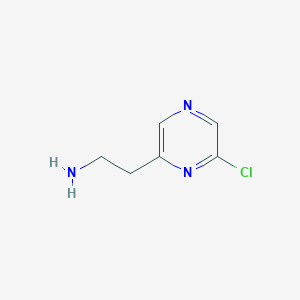
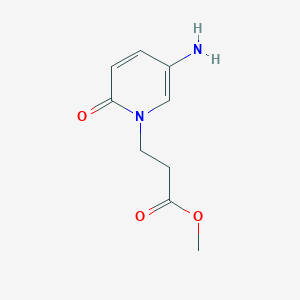
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
